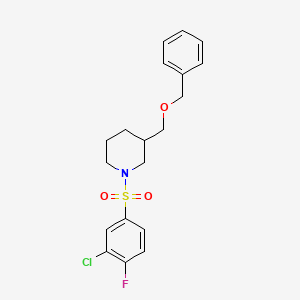
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzyloxy group and a sulfonyl group attached to a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine nitrogen could potentially form salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like sulfonyl and fluorine would likely make it more soluble in polar solvents .
Scientific Research Applications
Here is a summary of related scientific research areas and potential applications based on the available literature:
Nucleophilic Aromatic Substitution Reactions
- Chemical Reactivity and Mechanism Studies : The reactivity of piperidine with nitro-substituted benzene derivatives, leading to nucleophilic aromatic substitution reactions, has been investigated. Such studies provide insights into the mechanisms of reactions that are crucial for the synthesis of various aromatic compounds, including those containing the piperidine moiety (Pietra & Vitali, 1972).
Synthesis and Application of Biopolymer Derivatives
- Biopolymer Modification for Enhanced Properties : Research on the chemical modification of xylan, a type of hemicellulose, into ethers and esters demonstrates the broad potential of functional group manipulation to create materials with specific properties. This area highlights the importance of chemical modifications, such as those involving piperidine derivatives, in developing new materials for various applications (Petzold-Welcke et al., 2014).
Environmental and Health Impact Studies
- Assessment of Environmental Contaminants : Studies on the environmental and health impacts of polychlorinated biphenyls (PCBs) and their metabolites provide a framework for understanding the potential risks associated with chemical compounds, including the need for assessing the biological activity and environmental fate of piperidine derivatives and related compounds (Quinete et al., 2014).
Drug Design and Pharmacology
- Pharmacophore Exploration in Drug Design : The role of pharmacophoric groups in the potency and selectivity of compounds targeting D2-like receptors has been explored, illustrating the critical importance of structural features in medicinal chemistry. This research underscores the potential utility of piperidine derivatives in designing new pharmacologically active agents (Sikazwe et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3S/c20-18-11-17(8-9-19(18)21)26(23,24)22-10-4-7-16(12-22)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOPCUFAAJSDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
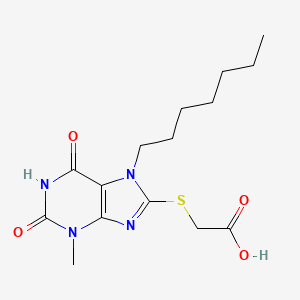
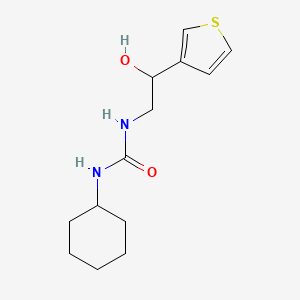
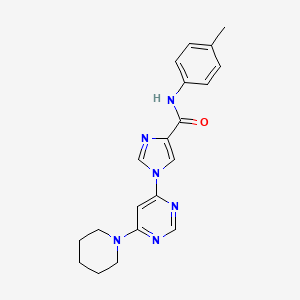
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)
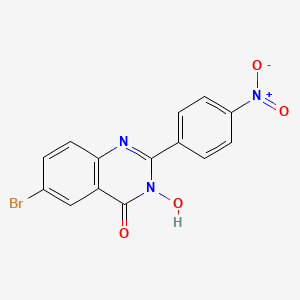


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)
